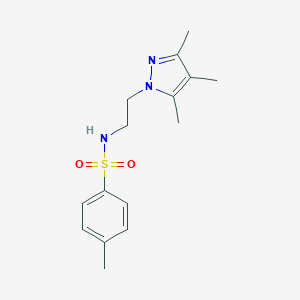
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide, also known as APMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APMA belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide activates pro-metalloproteases by breaking the bond between the pro-domain and the catalytic domain of the enzyme. This results in the activation of the enzyme, allowing it to cleave its substrate. This compound has been found to be a specific activator of certain metalloproteases, making it a valuable tool for studying these enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its role as a metalloprotease activator, this compound has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been found to exhibit antioxidant activity and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has several advantages as a tool for studying metalloproteases. It is a specific activator of certain metalloproteases, allowing for the study of their activity and function. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide and its applications in scientific research. One area of research is the development of new metalloprotease activators that are more specific and have fewer side effects than this compound. Another area of research is the study of the physiological and pathological roles of metalloproteases and their inhibitors. Finally, the potential therapeutic applications of this compound and other metalloprotease activators are also an area of active research.
Métodos De Síntesis
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide can be synthesized by the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of triethylamine. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been widely used in scientific research as a tool to study the activity of metalloproteases. Metalloproteases are enzymes that play an important role in various physiological processes, including tissue remodeling, wound healing, and inflammation. This compound has been found to activate pro-metalloproteases, which can then be studied to understand their activity and function.
Propiedades
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12(19)18-9-7-17(8-10-18)11-15(20)16-13-3-5-14(21-2)6-4-13/h3-6H,7-11H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINZIOOYRXRBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-furamide](/img/structure/B500303.png)






![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)

![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500317.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B500318.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)